Superior Catalytic Activity in Olefin Hydrogenation: Fe2(CO)9 vs. Fe(CO)5 and Fe3(CO)12
In a direct comparative study of iron carbonyls as catalytic precursors for the hydrogenation of cyclohexene and 1-hexene, Fe2(CO)9 exhibited the highest catalytic activity among the three compounds tested [1]. Under photochemical conditions with H2 flux and UV-vis irradiation, Fe2(CO)9 achieved a cyclohexene conversion of 66.6%, compared to 43.0% for both Fe(CO)5 and Fe3(CO)12 [1]. Similarly, in 1-hexene hydrogenation, Fe2(CO)9 provided a 75.4% alkane conversion, while Fe(CO)5 and Fe3(CO)12 both yielded only 60.0% conversion [1].
| Evidence Dimension | Catalytic activity in olefin hydrogenation (% conversion) |
|---|---|
| Target Compound Data | Cyclohexene: 66.6%; 1-Hexene: 75.4% |
| Comparator Or Baseline | Fe(CO)5 and Fe3(CO)12: Cyclohexene 43.0% each; 1-Hexene 60.0% each |
| Quantified Difference | Cyclohexene: +23.6 percentage points; 1-Hexene: +15.4 percentage points |
| Conditions | Photochemical reactor with H2 flux and UV-vis continuous irradiation; intermediates identified by IR spectroscopy |
Why This Matters
The significantly higher hydrogenation activity of Fe2(CO)9 enables lower catalyst loadings, shorter reaction times, or higher throughput in olefin reduction processes compared to Fe(CO)5 or Fe3(CO)12.
- [1] Baibich, I. M.; Garcia, R. R. P. Olefin hydrogenation with iron carbonyls as catalysts. J. Braz. Chem. Soc. 1997, 8(3), 205-209. View Source
